7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-19(15-5-3-2-4-6-15)20(24)16-7-8-18(23)17(21(16)26-14)13-22-9-11-25-12-10-22/h2-8,23H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSISILCABZETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hoesch Reaction and Cyclization
The chromone scaffold is synthesized via a Hoesch reaction between resorcinol derivatives and heteroaryl acetonitriles. For example, β-resacetophenone undergoes acetylation with acetic anhydride and sodium acetate at 170–180°C, yielding 7-acetoxy-3-acetyl-2-methylchromone. Subsequent hydrolysis with aqueous sodium carbonate produces the 7-hydroxy core (73.5% yield, m.p. 249–250°C).
Reaction Conditions
Alternative Route: Baker-Venkataraman Rearrangement
A modified Baker-Venkataraman approach employs 1-(5-bromo-2-hydroxyphenyl)ethanone and 4-diethylaminobenzaldehyde under microwave irradiation (100°C, 25 min) in morpholine/dichloroethane, followed by oxidative cyclization with H₂O₂/NaOH. This method achieves 77% yield for brominated intermediates, adaptable to phenyl-substituted analogs.
Regioselective Aminomethylation at C-8
Mannich Reaction Optimization
The 8-aminomethyl group is introduced via Mannich reaction using bis(morpholino)methane or formaldehyde/morpholine mixtures. In 1,4-dioxane, 7-hydroxy-2-methyl-3-phenylchromone reacts with N,N-bis(morpholin-4-yl)methane at reflux (24 h), yielding the target compound in 58–65%. Regioselectivity is governed by the electron-donating 7-hydroxy group, directing electrophilic attack to C-8.
Key Data
Microwave-Assisted Aminomethylation
Microwave irradiation (200 W, 100°C, 30 min) in morpholine/1,2-dichloroethane accelerates the reaction, achieving 70% yield with reduced dimerization. Post-reaction purification via silica gel chromatography (cyclohexane/EtOAc 7:3) isolates the product as an orange powder.
Comparative Analysis of Synthetic Routes
Table 1. Synthesis Method Efficiency
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Classical Mannich | 58–65 | 24 h | High regioselectivity |
| Microwave | 70 | 30 min | Rapid, reduced side products |
| Hoesch Cyclization | 73.5 | 5–8 h | Scalable core synthesis |
Mechanistic Insights and Side Reactions
Competing Pathways in Mannich Reactions
Prolonged heating (>24 h) promotes demethylation at C-2, forming 2-hydroxychromone byproducts (≤12%). Steric hindrance from the 3-phenyl group minimizes C-6 substitution, with >95% C-8 selectivity.
Ortho-Quinone Methide Intermediates
Thermal elimination of morpholine generates transient ortho-quinone methides, which trap dienophiles like 2,3-dihydrofuran. However, this pathway is suppressed by maintaining pH > 8 and temperatures <80°C.
Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the cis-fused pyranochromone structure, with bond angles of 117.5° at C-8–CH₂–N (CCDC deposition: 2101234).
Industrial Scalability and Challenges
Pilot-scale batches (1 kg) using classical Mannich conditions achieve 62% yield, but require rigorous exclusion of moisture to prevent hydrolysis of the morpholinylmethyl group. Cost analysis shows morpholine contributes 41% of raw material expenses, prompting exploration of recyclable morpholine derivatives.
Chemical Reactions Analysis
7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetone or ethanol, and catalysts such as palladium or copper.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds with chromenone structures exhibit anticancer activity. Specifically, studies have shown that 7-hydroxy derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .
2. Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance the body’s defense mechanisms against oxidative damage .
3. Anti-inflammatory Effects
7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one has shown promise in reducing inflammation. Its anti-inflammatory effects may be beneficial in treating conditions such as arthritis and other inflammatory diseases by inhibiting pro-inflammatory cytokines .
Therapeutic Applications
1. Drug Development
Due to its bioactive properties, this compound is being explored as a lead structure for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. The morpholine moiety enhances its pharmacokinetic properties, making it a suitable candidate for further development .
2. Biosensing Applications
The compound's ability to interact with biomolecules makes it a potential candidate for biosensing applications. Its derivatives could be utilized in designing sensors for detecting specific biomolecules or pathogens due to their selective binding properties .
Case Studies
Mechanism of Action
The mechanism of action of 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Chromene Derivatives
Structural Modifications and Substituent Effects
The table below highlights key structural differences and research findings for compounds analogous to 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one:
Key Comparative Observations
Morpholine vs. Piperazine Substituents: The morpholinomethyl group in the target compound provides moderate polarity and hydrogen-bonding capacity, balancing solubility and membrane permeability . In contrast, piperazine derivatives (e.g., compound 4h) exhibit higher basicity, which may improve solubility in acidic environments but reduce blood-brain barrier penetration .
Electron-Withdrawing Groups (Cl, CF₃): Chlorine at position 8 (compound 15) increases antimicrobial potency but reduces aqueous solubility due to hydrophobicity .
Aromatic Substitutions (Phenyl vs. Methoxyphenoxy): The phenyl group at position 3 in the target compound contributes to planar stacking interactions, as seen in compound I . Methoxyphenoxy substituents (e.g., ) introduce additional π-π interactions but may sterically hinder target binding.
Hydroxyl Group Positioning :
- The 7-hydroxy group in the target compound is critical for hydrogen bonding with biological targets, analogous to 5,7-dihydroxy derivatives . However, methylation or alkoxy substitution (e.g., 7-methoxy in ) can reduce reactivity while improving metabolic half-life.
Biological Activity
7-Hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 351.396 g/mol. Its structure features a chromenone core substituted with a morpholine group, which is believed to enhance its biological activity.
Antimicrobial Activity
1. Antibacterial Properties
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, particularly Gram-positive organisms. The minimum inhibitory concentration (MIC) values for selected bacteria are as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | Not effective |
| Klebsiella pneumoniae | Not effective |
The compound's mechanism of action involves the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production, leading to bactericidal effects .
2. Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against several strains, including Candida albicans. The percentage inhibition values reported in various studies indicate promising potential for treating fungal infections:
| Fungal Strain | Inhibition (%) |
|---|---|
| Candida albicans | 21.65 - 14.96 |
The compound was effective in reducing biofilm formation by up to 90% against Candida tropicalis, highlighting its potential in managing biofilm-associated infections .
The biological activity of this coumarin derivative can be attributed to several mechanisms:
- Protein Synthesis Inhibition : The compound disrupts bacterial protein synthesis pathways, which is crucial for bacterial growth and replication.
- Biofilm Disruption : It exhibits potent antibiofilm activity, making it a candidate for treating persistent infections where biofilms are a concern.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have been shown to mitigate oxidative stress in cells, providing an additional therapeutic angle .
Case Studies and Research Findings
A notable study published in MDPI highlighted the effectiveness of this compound in various biological assays:
- In vitro Toxicity : The compound was tested on Vero cell lines to assess cytotoxicity. Results indicated that it was non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .
- Comparative Studies : When compared with standard antibiotics such as ciprofloxacin, the coumarin derivative exhibited comparable or superior efficacy in inhibiting bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Streptococcus epidermidis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one?
- Methodology : The synthesis typically involves multi-step reactions starting with the preparation of a chromen-4-one core. Key steps include:
- Core formation : Condensation of substituted phenols with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions to form the chromenone backbone .
- Functionalization : Introduction of the morpholine group via Mannich reactions or nucleophilic substitution. For example, reacting the hydroxyl group at position 7 with morpholine derivatives in the presence of formaldehyde .
- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization to isolate the target compound .
- Critical Parameters : Temperature control during exothermic steps (e.g., Mannich reactions) and solvent selection (e.g., ethanol, THF) to enhance solubility and reaction efficiency .
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions and stereochemistry. Key signals include the hydroxyl proton (δ ~12 ppm, broad) and morpholine methylene groups (δ ~3.5–4.0 ppm) .
- IR : Absorption bands for hydroxyl (~3200 cm), carbonyl (~1650 cm), and aromatic C–H stretches .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the morpholine-methyl group’s spatial orientation .
- Data Interpretation : Compare experimental spectra with simulated data from computational tools (e.g., Gaussian) to validate assignments .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound?
- Catalyst Selection : Lewis acids (e.g., FeCl) accelerate Mannich reactions by activating formaldehyde, improving morpholine incorporation yields by ~20% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for morpholine attachment .
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and minimize side products (e.g., over-alkylation) .
- Table 1 : Yield Optimization Parameters
| Parameter | Optimal Condition | Yield Increase |
|---|---|---|
| Catalyst (FeCl) | 10 mol% | +15–20% |
| Solvent (DMF) | Reflux | +10% |
| Purification | Gradient elution | +5% purity |
Q. How can computational methods predict biological activity?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. The morpholine group’s hydrogen-bonding capability enhances binding affinity .
- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with antibacterial IC values. For example, electron-withdrawing groups on the phenyl ring improve activity against S. aureus .
- MD Simulations : GROMACS simulations assess stability of the compound-enzyme complex over 100 ns, identifying critical binding residues .
Q. How to resolve contradictions in biological activity data?
- Comparative Assays : Test the compound alongside analogs (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) under identical conditions to isolate structural contributors to activity .
- Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assays) to confirm specificity. For example, discrepancies in IC values may arise from off-target effects in cell-based models .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial screens) to identify trends, such as enhanced Gram-positive activity due to the morpholine group’s membrane penetration .
Data Contradiction Analysis
Q. Why do crystallography data sometimes conflict with computational predictions?
- Causes :
- Dynamic Effects : X-ray structures represent static snapshots, whereas simulations account for conformational flexibility (e.g., morpholine ring puckering) .
- Experimental Artifacts : Crystal packing forces may distort bond angles by 1–2°, deviating from gas-phase DFT calculations .
Methodological Resources
- Synthesis Protocols : Refer to multi-step procedures in and for scalable routes.
- Software Tools : SHELX (crystallography), AutoDock (docking), and Gaussian (spectral simulation) .
- Validation Standards : Compare NMR shifts with published data for analogous chromenones (e.g., 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
